(4-Acetylamino-benzenesulfonylamino)-acetic acid
Overview
Description
Synthesis Analysis
Synthesis processes of derivatives related to "(4-Acetylamino-benzenesulfonylamino)-acetic acid" involve complex reactions highlighting the versatility of the compound's functional groups. The synthesis of 4-acetylaminobenzo[15]crown-5, for instance, demonstrates a one-pot reaction involving C-acylation, oximation, and Beckmann rearrangement, showcasing the compound's reactive nature and potential for creating intricate molecular structures (Wei, Zhou, & Zhang, 2004).
Molecular Structure Analysis
Structural analyses of benzenesulfonylamino derivatives reveal significant insights into their conformation and intramolecular interactions. For example, variations in the L-tyrosine backbone conformation, intramolecular aromatic π–π stacking, and short C-H···O interactions were observed, indicating the influence of the benzenesulfonylamino group on the overall molecular structure and stability (Khan et al., 2011).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, highlighting their functional versatility. For instance, the O-4-Acetylamino-benzenesulfonylated pyrimidine derivatives synthesis through O-4-acetylamino-benzenesulfonylation reaction underscores the compound's reactivity and its potential to form stable chemical structures through intermolecular attractive forces (Khalid et al., 2021).
Scientific Research Applications
Influenza Virus Sialidase Inhibition : Compounds like 4-acetylamino-3-(imidazol-1-yl)-benzoic acids, including derivatives of (4-Acetylamino-benzenesulfonylamino)-acetic acid, have shown potential as novel inhibitors of influenza virus sialidase, comparable to other known inhibitors (Howes et al., 1999).
Synthesis for Pharmaceuticals and Nutraceuticals : The compound 4-acetylaminobenzo[15]crown-5, a derivative of (4-Acetylamino-benzenesulfonylamino)-acetic acid, has potential applications in pharmaceuticals and nutraceuticals. This was demonstrated through a one-pot reaction synthesis (Wei, Zhou, & Zhang, 2004).
Alcohol Oxidation : The related compound 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate has been used as a stable, nonhygroscopic oxidant for oxidizing alcohols to ketones or aldehydes, with silica gel catalysis (Bobbitt, 1998).
Anti-Cancer Activity : The compound 4ABCME, derived from (4-Acetylamino-benzenesulfonylamino)-acetic acid, shows potential anti-cancer activity. This compound has been optimized for molecular geometry and stability, with molecular docking identifying potential receptors for drug design (Rahuman et al., 2020).
Influenza Neuraminidase Inhibitors : A novel structural template for developing more potent benzoic acid inhibitors of influenza neuraminidase has been presented, offering new opportunities for evolving more potent antiviral agents (Brouillette et al., 1999).
Thromboxane A2 Receptor Antagonists : New arylsulfonamido thromboxane A2 receptor antagonists, such as VII-4, show potential as oral anticoagulant agents for thromboxane A2 receptor-mediated platelet aggregation (Sartori et al., 1993).
Histone Deacetylase Inhibition in Cancer Therapy : CI-994, an early histone deacetylase inhibitor, suggests its antitumor activity is linked to this mechanism. This compound is related to (4-Acetylamino-benzenesulfonylamino)-acetic acid and has shown efficacy in HCT-8 colon carcinoma (Kraker et al., 2003).
properties
IUPAC Name |
2-[(4-acetamidophenyl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-7(13)12-8-2-4-9(5-3-8)18(16,17)11-6-10(14)15/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAFXXUEQDFMOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297330 | |
Record name | (4-Acetylamino-benzenesulfonylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetylamino-benzenesulfonylamino)-acetic acid | |
CAS RN |
23776-98-9 | |
Record name | 23776-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Acetylamino-benzenesulfonylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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